
N-Hexadecyl-O-phosphono-L-serinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexadecyl-O-phosphono-L-serinamide is a chemical compound that belongs to the class of phosphonopeptides. These compounds are characterized by the presence of a phosphonic acid group, which replaces the carboxylic acid group typically found in peptides.
Preparation Methods
The synthesis of N-Hexadecyl-O-phosphono-L-serinamide involves several steps. One common method includes the reaction of hexadecylamine with a phosphonic acid derivative, followed by the introduction of the serinamide moiety. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like N-methylmorpholine. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
N-Hexadecyl-O-phosphono-L-serinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Scientific Research Applications
N-Hexadecyl-O-phosphono-L-serinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatases and kinases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the formulation of detergents and surfactants due to its amphiphilic nature
Mechanism of Action
The mechanism of action of N-Hexadecyl-O-phosphono-L-serinamide involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group mimics the natural substrate of enzymes, allowing the compound to bind to the active site and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
N-Hexadecyl-O-phosphono-L-serinamide can be compared with other similar compounds, such as:
N-Hexadecylphosphocholine:
N-(4-Hexylphenyl)-O-phosphono-L-serinamide: This compound has similar structural features but differs in its biological activity and applications. The uniqueness of this compound lies in its specific combination of the hexadecyl and serinamide moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
384348-00-9 |
|---|---|
Molecular Formula |
C19H41N2O5P |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[(2S)-2-amino-3-(hexadecylamino)-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H41N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-19(22)18(20)17-26-27(23,24)25/h18H,2-17,20H2,1H3,(H,21,22)(H2,23,24,25)/t18-/m0/s1 |
InChI Key |
UZJQLAQQWILMFK-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCNC(=O)[C@H](COP(=O)(O)O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C(COP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



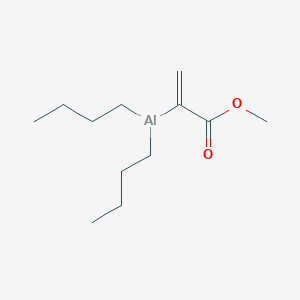
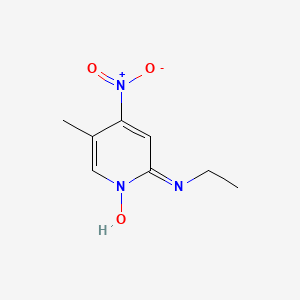

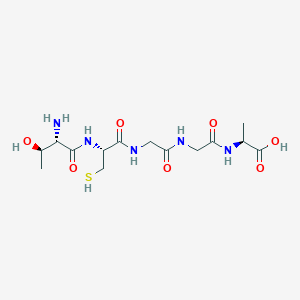
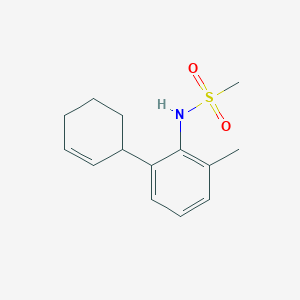


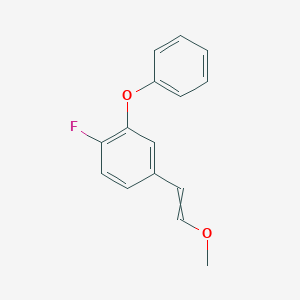
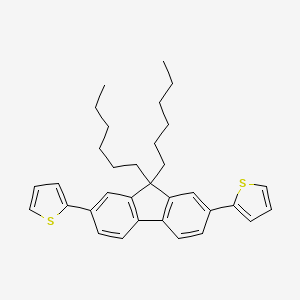
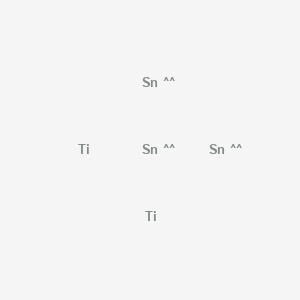

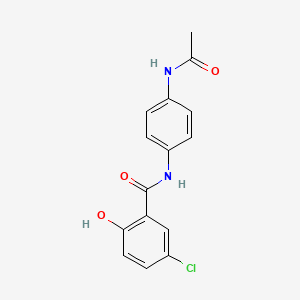
![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)
